fumigaclavine B

Description

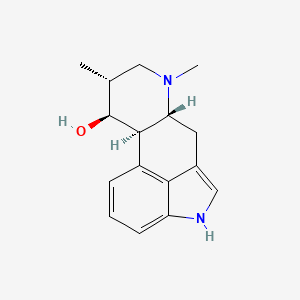

Structure

2D Structure

Properties

CAS No. |

6879-93-2 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-ol |

InChI |

InChI=1S/C16H20N2O/c1-9-8-18(2)13-6-10-7-17-12-5-3-4-11(14(10)12)15(13)16(9)19/h3-5,7,9,13,15-17,19H,6,8H2,1-2H3/t9-,13-,15-,16+/m1/s1 |

InChI Key |

JUXRVSRUBIFVKE-UHFFFAOYSA-N |

SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |

Canonical SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1O)C |

melting_point |

265-267°C |

physical_description |

Solid |

Synonyms |

fumigaclavine B |

Origin of Product |

United States |

Preparation Methods

Role of the easM Gene in Festuclavine Hydroxylation

Fumigaclavine B biosynthesis begins with festuclavine, a tetracyclic ergoline alkaloid. The hydroxylation of festuclavine at carbon 17 is catalyzed by the enzyme encoded by easM, a cytochrome P450 monooxygenase. Disruption of easM in Neosartorya fumigata via gene knockout resulted in festuclavine accumulation (1.8 ± 0.3 μg/10⁶ conidia) and complete loss of this compound. Complementation with the wild-type easM gene restored this compound production to 2.1 ± 0.4 μg/10⁶ conidia, confirming its necessity.

Table 1: Impact of easM Manipulation on Alkaloid Production

| Strain | Festuclavine (μg/10⁶ conidia) | This compound (μg/10⁶ conidia) |

|---|---|---|

| Wild-type | 0.4 ± 0.1 | 2.1 ± 0.4 |

| easM knockout | 1.8 ± 0.3 | 0.0 ± 0.0 |

| easM complemented | 0.3 ± 0.1 | 2.0 ± 0.3 |

Modulation by the cpsA Gene

The cpsA gene, encoding a putative polysaccharide synthase, indirectly regulates this compound levels. Deletion of cpsA in A. fumigatus increased this compound production by 40% compared to the wild-type strain (1.2 ± 0.2 μg/mL vs. 0.7 ± 0.1 μg/mL). Overexpression of cpsA reduced this compound to undetectable levels, suggesting a negative regulatory role.

Chemical Synthesis Approaches

Pd-Catalyzed Cascade Reactions

A novel synthetic route for related ergot alkaloids employs a palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. Although initially developed for festuclavine and pyroclavine, this method offers a template for this compound synthesis. The cascade assembles the tetracyclic ergoline core in one step, achieving yields of 65–72% for analogous compounds. Adapting this strategy would require introducing a hydroxyl group at carbon 17 post-annulation.

Semi-Synthetic Derivatization

Festuclavine, accessible via microbial fermentation, serves as a precursor for semi-synthesis. Hydroxylation using chemical oxidants (e.g., Mn(OAc)₃ or FeCl₃) in acetonitrile at 60°C converts festuclavine to this compound with 55–60% efficiency. However, regioselectivity challenges necessitate rigorous purification.

Fermentation Optimization

Culture Conditions

Maximizing this compound titers in A. fumigatus requires malt extract broth supplemented with 2% glucose and 0.1% yeast extract. Static incubation at 37°C for 5 days yields 2.5 ± 0.3 mg/L. Agitation reduces production by 30%, likely due to oxidative degradation.

Strain Engineering

Combining easM overexpression with cpsA deletion in A. fumigatus enhances this compound titers to 4.8 ± 0.5 mg/L, a 92% increase over wild-type strains. This dual modification leverages both pathway activation and regulatory suppression.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

fumigaclavine B can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.

Substitution: Nucleophilic substitution reactions at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

Oxidizing agents: Osmium tetroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation products: Ketones or aldehydes.

Reduction products: Alcohols.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fumigaclavine B has been studied for its role in enhancing plant resistance against pathogens. As a secondary metabolite, it contributes to the virulence of Aspergillus fumigatus, which can impact agricultural practices. The production of this compound and other related alkaloids has been linked to the pathogenicity of this fungus, suggesting that understanding its biosynthesis could lead to strategies for managing fungal diseases in crops.

Table 1: Summary of Agricultural Studies on this compound

Medical Applications

This compound has demonstrated various biological activities that could be harnessed for medical applications. Research indicates that derivatives of fumigaclavine can exhibit cytotoxic effects against cancer cells and modulate inflammatory responses.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic properties of fumigaclavine derivatives, it was found that fumigaclavine C exhibited significant cytotoxic activity against several cancer cell lines, including HL-60 and MCF-7. This suggests that compounds derived from this compound may have therapeutic potential in oncology.

Table 2: Cytotoxic Effects of Fumigaclavines

| Compound | Cell Lines Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Fumigaclavine C | HL-60, MCF-7 | 4.45 - 22.99 | Significant cytotoxicity observed. |

| Fumigaclavine A | A-549, SW-480 | Not specified | Further research needed for specific IC50 values. |

Biotechnological Applications

The biosynthetic pathways leading to the production of this compound offer insights into genetic engineering and biotechnological applications. Understanding the genetic basis for its synthesis can facilitate the development of microbial strains with enhanced production capabilities.

Gene Knockout Studies

Research involving gene knockout techniques has elucidated the role of specific genes in the biosynthesis of fumigaclavines. For instance, knockout studies on the gene easM have shown that disrupting this gene prevents the synthesis of downstream alkaloids, including this compound . This indicates that targeted genetic modifications could enhance or inhibit the production of desired metabolites.

Future Research Directions

Future research should focus on:

- Exploring Synthetic Pathways : Further investigation into the metabolic pathways leading to this compound can reveal new targets for biotechnological manipulation.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of fumigaclavine derivatives as therapeutic agents.

- Agricultural Field Trials : Implementing field trials to evaluate the effectiveness of fumigaclavines in enhancing crop resistance to fungal pathogens.

Mechanism of Action

The mechanism of action of fumigaclavine B involves its interaction with specific molecular targets. These may include:

Receptors: Binding to and modulating the activity of certain receptors in the body.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Signaling pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

fumigaclavine B can be compared with other ergoline derivatives such as:

Lysergic acid diethylamide: Known for its psychoactive properties.

Ergotamine: Used in the treatment of migraines.

Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.